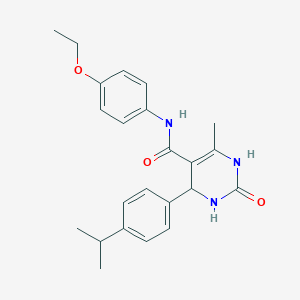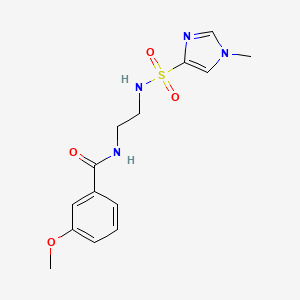
4-Formylphthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphthalonitrile is a chemical compound with the molecular formula C9H4N2O and a molecular weight of 156.14 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 4-Formylphthalonitrile is 1S/C9H4N2O/c10-4-8-2-1-7 (6-12)3-9 (8)5-11/h1-3,6H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.It is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Precursor for Phthalocyanine Dyes
Phthalonitriles, including 4-Formylphthalonitrile, are widely used as precursors for the synthesis of phthalocyanine (PC) dyes . These dyes have a wide range of applications in various fields, which are discussed in the following sections.
Solar Cells
Phthalocyanine dyes derived from 4-Formylphthalonitrile are used in the manufacture of solar cells . They are particularly useful in dye-sensitized solar cells, where they serve as light-absorbing materials.
Liquid Crystals
Phthalocyanine dyes are also used in the production of liquid crystals . These materials have unique properties that make them useful in a variety of applications, including displays and sensors.
Semiconductors
Phthalocyanine compounds are used as semiconductors . They have unique electronic properties that make them suitable for use in a variety of electronic devices.
Photodynamic Therapy
Phthalocyanine compounds are used in photodynamic therapy (PDT) . In this treatment, light-sensitive compounds are activated by light to produce a form of oxygen that kills nearby cells. This is particularly useful in the treatment of certain types of cancer.
Other Applications
In addition to the above, phthalocyanine compounds have a variety of other applications . These include use in optical fibers, gas sensors, and as catalysts in various chemical reactions.
Safety and Hazards
properties
IUPAC Name |
4-formylbenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-8-2-1-7(6-12)3-9(8)5-11/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDANHFOQJAYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphthalonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

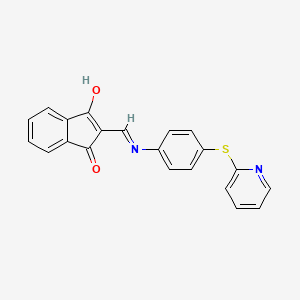
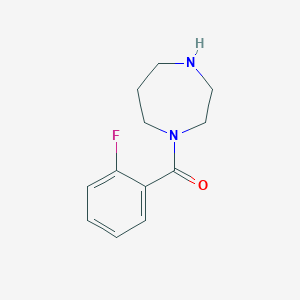
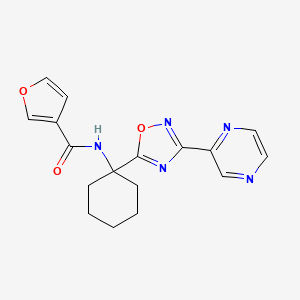
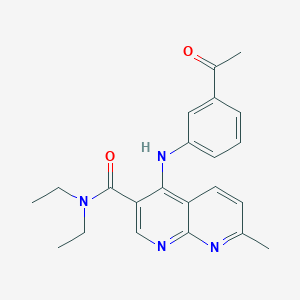
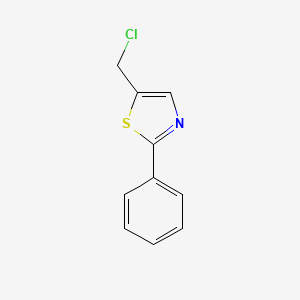
![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2416220.png)
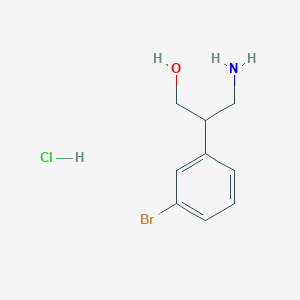
![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)
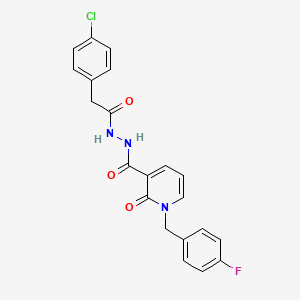
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
